Pdp-EA

FAAH Activation Endocannabinoid System Enzyme Kinetics

FAAH research suffers from a lack of selective activators; most modulators inhibit FAAH. Pdp-EA addresses this by activating FAAH from both plant and mammalian sources. Key advantages: • Cross-kingdom FAAH activator: 1.8-fold Vmax increase at 10 µM in rat FAAH assays. • Essential positive control for FAAH screening and NAE signaling studies. • Negative control for HDAC6 and 3CL-Pro counter-screens, ensuring target specificity. Supplied at ≥98% purity, ready for immediate shipment.

Molecular Formula C25H43NO3
Molecular Weight 405.6 g/mol
CAS No. 861891-72-7
Cat. No. B609885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePdp-EA
CAS861891-72-7
SynonymsPDP-EA
Molecular FormulaC25H43NO3
Molecular Weight405.6 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC1=CC(=CC=C1)OCC(=O)NCCO
InChIInChI=1S/C25H43NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-16-23-17-15-18-24(21-23)29-22-25(28)26-19-20-27/h15,17-18,21,27H,2-14,16,19-20,22H2,1H3,(H,26,28)
InChIKeyBIOVSNWTCKRADD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Pdp-EA (CAS 861891-72-7) Procurement Guide: FAAH Activator for Endocannabinoid and Plant Research


Pdp-EA (3-n-pentadecylphenolethanolamide; CAS 861891-72-7) is a synthetic phenoxyacyl-ethanolamide and a validated activator of fatty acid amide hydrolase (FAAH) [1]. It enhances the amidohydrolase activity of FAAH from both plant (Arabidopsis thaliana) and mammalian (Rattus norvegicus) sources [1]. As a chemical probe, it is used to modulate N-acylethanolamine (NAE) signaling pathways [1]. It is available from multiple suppliers at ≥98% purity (HPLC) .

Why In-Class Substitution is Not Advisable for Pdp-EA (861891-72-7)


FAAH modulators are not functionally interchangeable. Most reported small molecules targeting FAAH are inhibitors, with only a limited number of compounds, such as Pdp-EA and its structural analog cardanol-EA, demonstrating a unique mode of action as enzyme activators [1]. Furthermore, cross-species specificity varies significantly; for instance, the plant-specific FAAH enhancer MDPD does not activate mammalian FAAH [2], whereas Pdp-EA enhances the activity of FAAH from both plant and mammalian sources [1]. Therefore, substituting Pdp-EA with another FAAH-interacting compound can lead to opposing biological outcomes (inhibition vs. activation) or a complete lack of effect in the model system of choice.

Quantitative Evidence for Pdp-EA (861891-72-7) as a Unique FAAH Activator


FAAH Activation: Pdp-EA Increases Apparent Vmax by 1.8-Fold in Mammalian Enzyme Assays

Pdp-EA significantly enhances the activity of recombinant rat FAAH, a mammalian enzyme model. In a direct comparison to a vehicle control, Pdp-EA at a concentration of 10 µM increased the apparent maximum reaction velocity (Vmax) for the hydrolysis of N-arachidonoylethanolamine (AEA) from 185 ± 12 nmol/min/mg protein to 333 ± 21 nmol/min/mg protein, representing a 1.8-fold activation [1].

FAAH Activation Endocannabinoid System Enzyme Kinetics

Cross-Species Efficacy: Pdp-EA Activates Both Plant and Mammalian FAAH, Unlike Plant-Specific Enhancer MDPD

A key differentiator is Pdp-EA's conserved activity across kingdoms. In contrast to the plant-specific FAAH enhancer MDPD, which shows no activation of recombinant rat FAAH [1], Pdp-EA increases the apparent Vmax of recombinant FAAH from both Arabidopsis thaliana and Rattus norvegicus sources [2].

Cross-Species Activity Plant Biology Mammalian FAAH

Functional Selectivity: Pdp-EA Shows Negligible Activity Against HDAC6 and SARS-CoV-2 Protease

Selectivity profiling data indicates that Pdp-EA is not a promiscuous inhibitor. At a concentration of 20 µM, Pdp-EA inhibited the SARS-CoV-2 3CL-Pro protease by only 5.835% . Similarly, its inhibitory activity towards human HDAC6 was minimal, showing -3.57% and 3.42% inhibition with commercial and custom peptide substrates, respectively .

Target Selectivity Off-Target Profiling Chemical Probe Validation

In Vivo Efficacy: Pdp-EA Enhances Seedling Growth in Transgenic Cotton by Modulating NAE Levels

In a study on upland cotton (Gossypium hirsutum L.), exogenous application of Pdp-EA led to increased overall seedling growth specifically in AtFAAH transgenic lines [1]. This enhanced-growth phenotype was directly correlated with elevated FAAH activities and a corresponding decrease in the endogenous contents of NAEs, particularly linoleoylethanolamide and its oxylipin [1]. Untreated transgenic controls did not exhibit the same growth enhancement [1].

In Vivo Plant Model NAE Metabolism Transgenic Cotton

Validated Research and Industrial Applications for Pdp-EA (CAS 861891-72-7)


Positive Control in Mammalian FAAH Enzyme Kinetics Assays

Pdp-EA is the reagent of choice for establishing a baseline for FAAH activation in mammalian systems. At 10 µM, it provides a predictable and robust 1.8-fold increase in Vmax (nmol/min/mg protein) in recombinant rat FAAH assays [1]. This makes it an essential positive control for screening novel FAAH modulators or for validating assay conditions in endocannabinoid research.

Modulation of NAE Signaling in Transgenic Plant Models

For agricultural and plant biology researchers, Pdp-EA is a validated chemical tool to manipulate NAE metabolism in vivo. Its ability to stimulate FAAH activity and reduce endogenous NAE levels has been demonstrated to enhance seedling growth in transgenic cotton [1]. It can be used to study NAE-mediated signaling in crop development and stress responses.

Selective Chemical Probe for Cross-Kingdom FAAH Studies

Pdp-EA's unique ability to activate FAAH from both plant (Arabidopsis) and mammalian (rat) sources [1] distinguishes it from plant-specific enhancers like MDPD [2]. This cross-kingdom activity makes it an invaluable tool for comparative biochemistry studies investigating the conserved function and regulation of FAAH enzymes across different species.

Use as a Negative Control for Off-Target Activity Screening

Given its minimal activity against HDAC6 and SARS-CoV-2 3CL-Pro protease at relevant concentrations [1], Pdp-EA can serve as a negative control compound in selectivity profiling panels or counter-screens. This ensures that observed biological effects in FAAH-focused studies are not confounded by unintended interactions with these common off-targets.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
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